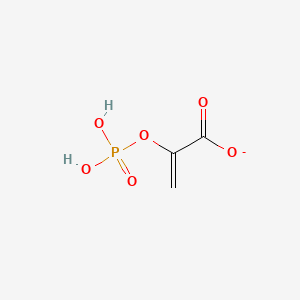
2-(Phosphonooxy)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoenolpyruvate is a monocarboxylic acid anion resuting from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It has a role as a human metabolite and a fundamental metabolite. It derives from an acrylate. It is a conjugate base of a phosphoenolpyruvic acid.
A monocarboxylic acid anion derived from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It is a metabolic intermediate in GLYCOLYSIS; GLUCONEOGENESIS; and other pathways.
Aplicaciones Científicas De Investigación
Polymer Chemistry
One of the primary applications of 2-(Phosphonooxy)acrylate is in the synthesis of polymers. It can serve as a monomer for the production of phosphonated acrylic polymers, which are valuable for their adhesion properties and stability under hydrolytic conditions. Recent studies have demonstrated that polymers derived from this compound exhibit significant shear bond strength when used in dental adhesives, making them suitable for restorative dentistry applications. The shear bond strengths observed ranged from 5.8 to 19.3 MPa on enamel and from 8.7 to 16.9 MPa on dentin .
Biochemical Applications
In the field of biochemistry, this compound is studied for its role in metabolic pathways, particularly as a substrate for enzymes involved in glycolysis and gluconeogenesis. Its unique structure allows it to modulate enzymatic activity, which can influence cellular metabolism and energy production.
Case Study: Enzymatic Activity Modulation
A notable study focused on the impact of this compound on pyruvate kinase activity, revealing that it enhances enzyme activity under specific conditions, thereby potentially improving glucose metabolism.
Therapeutic Potential
The compound has shown promise in therapeutic applications due to its cytoprotective effects against oxidative stress. In vitro studies indicated that it significantly reduces oxidative stress markers in HeLa cells exposed to hydrogen peroxide, suggesting its potential use in therapies targeting oxidative stress-related diseases.
Adhesives and Sealants
The unique properties of polymers derived from this compound make them ideal candidates for use in adhesives and sealants. Their ability to form strong bonds with various substrates while maintaining flexibility and resistance to environmental factors enhances their applicability in construction and manufacturing industries.
Coatings
In coatings technology, phosphonated acrylates are utilized for their durability and resistance to hydrolysis. They are incorporated into formulations designed for protective coatings, contributing to improved performance characteristics such as weather resistance and longevity .
Propiedades
Número CAS |
73-89-2 |
|---|---|
Fórmula molecular |
C3H4O6P- |
Peso molecular |
167.03 g/mol |
Nombre IUPAC |
2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1 |
Clave InChI |
DTBNBXWJWCWCIK-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])OP(=O)(O)O |
SMILES canónico |
C=C(C(=O)[O-])OP(=O)(O)O |
Key on ui other cas no. |
73-89-2 |
Sinónimos |
Phosphoenolpyruvate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















